CID 135445699

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6226-76-2 |

|---|---|

Molecular Formula |

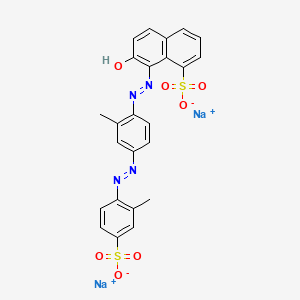

C24H20N4NaO7S2 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

disodium;7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C24H20N4O7S2.Na/c1-14-12-17(25-26-20-10-8-18(13-15(20)2)36(30,31)32)7-9-19(14)27-28-24-21(29)11-6-16-4-3-5-22(23(16)24)37(33,34)35;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35); |

InChI Key |

JYSANNNVNOQFAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)O)O.[Na] |

Origin of Product |

United States |

Specificity and Off Target Effects:like Many Organic Dyes, Crocein Scarlet 7b May Interact with Multiple Proteins, a Phenomenon Known As Polypharmacology.researchgate.netwhile Its Inhibition of the Cd40 Cd40l Interaction is a Promising Lead, Its Specificity is a Concern for Therapeutic Development. Future Research is Focused on Synthesizing Analogs That Are Highly Selective for Their Intended Target to Minimize Off Target Effects.nih.govgoogle.com

| Limitation | Consequence in Research | Potential Solution | Source(s) |

| No Intrinsic Fluorescence | Limited use in modern imaging; lower contrast in forensics | Development of fluorescent analogs | bvda.comsbq.org.br |

| Low Aqueous Solubility | Difficulty in formulation and biological assays | Chemical modification to increase polarity | scbt.comsigmaaldrich.com |

| Lack of Specificity | Potential for off-target effects in biological systems | Synthesis of highly selective analogs through medicinal chemistry | nih.govresearchgate.net |

| Photobleaching | Signal loss in light-dependent applications (a general issue for dyes) | Development of more photostable derivatives | dokumen.pub |

Computational and Theoretical Studies of Crocein Scarlet 7b

Quantum Chemical Characterization of Crocein Scarlet 7B

Quantum chemical calculations are employed to understand the fundamental electronic structure and geometry of Crocein Scarlet 7B. Methods like Density Functional Theory (DFT) are standard for optimizing the molecule's geometry to find its most stable three-dimensional conformation. rsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the spatial arrangement of atoms and the distribution of electrons within the molecule. rsc.orgresearchgate.net

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. rsc.org These calculations also provide theoretical vibrational spectra (like FT-IR and Raman), which can be compared with experimental data to validate the computational model.

Key electronic properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the dye. researchgate.net For azo dyes, the dominant contribution of the HOMO energy can signify the molecule's donor capacity in interactions, such as adsorption onto cellulose. nih.gov

Table 1: Calculated Quantum Chemical Properties for Azo Dyes (General Methodology) This table is illustrative of the types of data generated from quantum chemical calculations for azo dyes, as specific studies on Crocein Scarlet 7B are not publicly available.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT |

| Dipole Moment | A measure of the molecule's overall polarity. | DFT |

| Mulliken Charges | Distribution of partial charges on each atom. | DFT |

Molecular Docking and Dynamics Simulations of Crocein Scarlet 7B Interactions

Molecular docking and dynamics simulations are computational techniques used to study how a molecule like Crocein Scarlet 7B interacts with a biological target. These methods are particularly valuable in fields like drug discovery and immunology.

Molecular Docking: Research has identified Crocein Scarlet 7B as a low-micromolar inhibitor of the CD40-CD154 protein-protein interaction, which is a critical co-stimulatory signal in the immune system. researchgate.netresearchgate.net In these studies, molecular docking simulations were performed to predict the binding pose of Crocein Scarlet 7B to its likely binding partner, CD154 (also known as CD40L). researchgate.net Docking algorithms explore possible binding orientations and conformations of the ligand (Crocein Scarlet 7B) within a target's binding site. The results suggested that Crocein Scarlet 7B likely binds to an allosteric site in the interior core of the homotrimeric CD154 protein, rather than the direct interface where CD40 binds. researchgate.net This allosteric binding is thought to induce a conformational change that disrupts the trimeric structure of CD154, inhibiting its function. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a view of its dynamic behavior. labxing.comnih.gov A typical MD simulation involves:

System Preparation: The docked complex is placed in a simulated environment, usually a box of water molecules and ions to mimic physiological conditions. labxing.com

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries. labxing.com

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted while keeping the protein and ligand positions restrained. This allows the solvent to relax around the complex. labxing.com

Production Run: The restraints are removed, and the simulation is run for a set period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved. labxing.com

Analysis of the MD trajectory can reveal the stability of the complex through metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). nih.gov MD simulations have been used to study the CD40-CD154 complex, showing that mutations in CD154 can induce differential conformational changes, which supports the feasibility of allosteric modulation by small molecules. nih.gov

Prediction of Photophysical and Chemical Properties of Crocein Scarlet 7B for Research Design

Computational methods are increasingly used to predict the properties of dyes before they are synthesized, saving time and resources. This is particularly useful for designing new dyes with specific characteristics.

Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) is a primary method for predicting the electronic absorption spectra of organic dyes. researchgate.netaip.org By calculating the energies of electronic transitions, TD-DFT can predict the maximum absorption wavelength (λmax), which determines the color of the dye. aip.orgaip.org Machine learning (ML) models, sometimes trained on data from TD-DFT calculations, have also emerged as powerful tools for rapidly predicting photophysical properties like absorption and emission wavelengths with high accuracy. aip.orgaip.org

Chemical and Physicochemical Properties: Various computational tools can predict key chemical properties. For instance, Quantitative Structure-Activity Relationship (QSAR) models can predict properties based on molecular descriptors. nih.gov Public databases like PubChemLite provide computationally predicted data for many compounds, including Crocein Scarlet 7B. uni.lu These predictions are valuable for initial screening and research design.

Table 2: Computationally Predicted Properties of Crocein Scarlet 7B

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 4.6 | PubChemLite uni.lu |

| Monoisotopic Mass | 540.07733 Da | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 220.8 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 226.1 Ų | PubChemLite uni.lu |

Structure-Property Relationship Modeling of Crocein Scarlet 7B

Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) modeling is a computational approach that links the chemical structure of a compound to its physical properties or biological activity. acs.orgfrontiersin.org These models are often developed for a series of related compounds to understand which structural features are important for a given endpoint.

For azo dyes, Quantitative Structure-Property Relationship (QSPR) models have been developed to predict their affinity for fibers like cellulose. nih.gov For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used for anionic azo dyes and indicated that electrostatic interactions are predominant in dye-cellulose binding. nih.gov Such models use calculated steric and electrostatic fields around the molecules to build a predictive relationship.

Similarly, QSAR models have been built to predict the toxicity of azo dyes. researchgate.net These models use molecular descriptors (e.g., molecular weight, surface area, electronic properties) calculated from the dye's structure to predict outcomes like acute toxicity. frontiersin.orgresearchgate.net The development of these models relies on statistical methods like Multiple Linear Regression (MLR) and requires rigorous validation to ensure their stability and predictive power. frontiersin.org While specific QSAR models for Crocein Scarlet 7B are not publicly detailed, its inclusion in studies with other organic dyes like Mordant Brown 1 and Direct Red 80 allows for comparative analysis and contributes to a broader understanding of how the structural features of anionic azo dyes influence their biological activity. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Crocein Scarlet 7b

Development of Novel Crocein Scarlet 7B Analogs with Enhanced Research Performance

A significant area of emerging research involves using Crocein Scarlet 7B as a scaffold for the development of novel small-molecule inhibitors. Its demonstrated ability to interfere with specific biological pathways has made it a lead compound in drug discovery.

Detailed Research Findings: Research has identified Crocein Scarlet 7B as an inhibitor of the CD40-CD40L protein-protein interaction (PPI), which is a critical costimulatory signal in the adaptive immune response. nih.govscispace.com This interaction is a key therapeutic target for autoimmune diseases and transplant rejection. nih.govscispace.com In cell-free assays, Crocein Scarlet 7B was found to inhibit this interaction with a median inhibitory concentration (IC50) of approximately 6 µM. researchgate.netresearchgate.net This discovery has spurred efforts to synthesize structural analogs with improved potency and specificity. The goal is to create new chemical entities that retain the core inhibitory function while enhancing performance for potential therapeutic use, moving from a simple dye to a targeted drug candidate. researchgate.net

Future work aims to modify the Crocein Scarlet 7B structure to improve its binding affinity and selectivity, addressing the general concern that organic dyes can exhibit non-specific binding (polypharmacology). researchgate.net By creating a library of analogs, researchers can systematically explore structure-activity relationships to design molecules with optimized inhibitory profiles against the CD40-CD40L and other TNFSF costimulatory PPIs. nih.gov

| Parameter | Finding | Source(s) |

| Target Interaction | CD40-CD40L Protein-Protein Interaction | nih.govscispace.com |

| Biological Role | Costimulatory signal for T-cell and B-cell responses | nih.govresearchgate.net |

| Inhibitory Activity (IC50) | ~6 µM | researchgate.netresearchgate.net |

| Research Goal | Develop analogs with higher potency and specificity | researchgate.net |

Exploration of New Mechanistic Insights into Crocein Scarlet 7B's Interactions

Beyond its traditional role as a histological stain that binds non-specifically to proteins, research is delving into the precise molecular mechanisms underpinning its more specific biological activities. scbt.com Understanding how Crocein Scarlet 7B interacts with its targets at a molecular level is crucial for its development in new research areas.

Further research is needed to validate this proposed allosteric mechanism through structural biology techniques like X-ray crystallography or cryo-electron microscopy. Elucidating the exact binding mode and the resulting conformational changes will provide a deeper understanding and facilitate the rational design of second-generation inhibitors with improved characteristics.

| Interaction Type | Target Molecule | Proposed Mechanism | Source(s) |

| Protein Staining | General proteins (e.g., in blood, tissue) | Non-specific electrostatic and van der Waals interactions | scbt.comresearchgate.net |

| PPI Inhibition | CD40 Ligand (CD40L) | Allosteric binding to the CD40L trimer | nih.gov |

Integration of Crocein Scarlet 7B into Advanced Research Technologies

The integration of Crocein Scarlet 7B and its future derivatives into advanced research technologies hinges on enhancing its properties for modern analytical techniques. While currently used in established methods like forensic staining and gel electrophoresis, its potential in cutting-edge applications remains largely untapped. researchgate.netnih.gov

A key area for development is in the field of bio-imaging and biosensing. The native Crocein Scarlet 7B molecule is not fluorescent, which limits its use in many modern microscopy and detection platforms. bvda.comsbq.org.br Future research could focus on creating fluorescent analogs. By incorporating fluorophores into the Crocein Scarlet 7B backbone, researchers could develop probes for:

Fluorescence Microscopy: Enabling high-resolution visualization of its binding targets within cells and tissues.

Biosensors: Designing fluorescent probes where binding to a target like CD40L results in a measurable change in fluorescence, allowing for quantitative detection in complex biological samples. mdpi.com

Furthermore, its use as a lead compound in drug discovery pipelines represents an integration into the advanced technology of high-throughput screening and computational drug design. nih.govresearchgate.net

Addressing Current Limitations in Crocein Scarlet 7B's Research Applications

For Crocein Scarlet 7B to become a more versatile research tool, several of its inherent limitations must be addressed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.